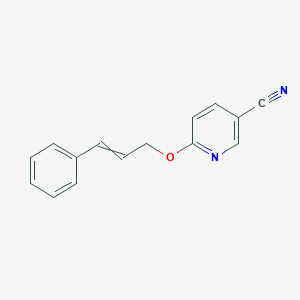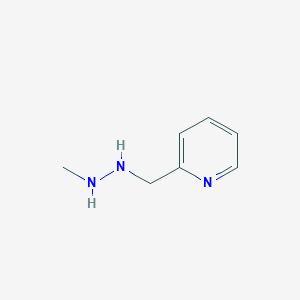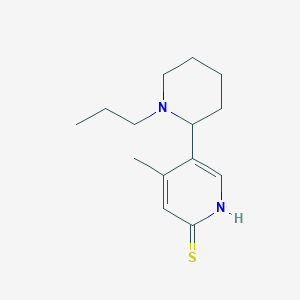![molecular formula C19H24NO3S+ B11824042 1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium](/img/structure/B11824042.png)
1,1,2-Trimethyl-3-(4-sulfobutyl)benzo[E]indol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt is a chemical compound with the molecular formula C19H23NO3S and a molecular weight of 345.46 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a dye in diagnostic assays and hematology stains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt typically involves the reaction of 1,1,2-trimethylindole with 1,4-butanesultone under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the inner salt. The reaction mixture is then purified through recrystallization to obtain the final product in a pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt has a wide range of applications in scientific research :
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in clinical samples.
Industry: Applied in the manufacturing of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt involves its interaction with specific molecular targets and pathways . The compound’s sulfonate group allows it to bind to certain proteins and enzymes, thereby altering their activity and function . This interaction is crucial for its applications in diagnostic assays and other scientific research .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt
- 1-(4-Sulfobutyl)-2,3,3-trimethyl-4,5-benzindolium, inner salt
Uniqueness
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt is unique due to its specific structural features, such as the presence of the sulfonate group, which enhances its solubility and binding affinity to target molecules . This uniqueness makes it particularly valuable in diagnostic and analytical applications .
Properties
Molecular Formula |
C19H24NO3S+ |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3/p+1 |
InChI Key |
GJCURKVOCXJAIV-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)


![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
![Thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-](/img/structure/B11824006.png)



![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

